p-Terphenyl

説明

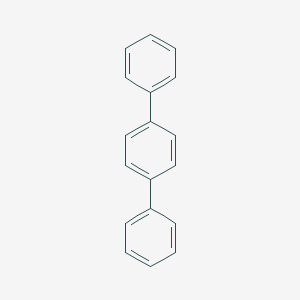

1,4-diphenylbenzene is a para-terphenyl that consists of benzene attached to two phenyl units at positions 1 and 4 respectively.

Structure

3D Structure

特性

IUPAC Name |

1,4-diphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKSTNDFUHDPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5C6H4C6H5, C18H14 | |

| Record name | P-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029121 | |

| Record name | 1,1':4',1''-Terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-terphenyl appears as white or light-yellow needles or leaves. mp: 212-213 °C, bp 376 °C. Density: 1.23 g/cm3. Insoluble in water. Soluble in hot benzene. Very soluble in hot ethyl alcohol. Usually shipped as a solid mixture with its isomers o-terphenyl and m-terphenyl that is used as a heat-transfer fluid., White or light-yellow solid; [NIOSH], White or light-yellow solid. | |

| Record name | P-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Terphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0593.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

761 °F at 760 mmHg (NIOSH, 2023), 376 °C, 761 °F | |

| Record name | P-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARA-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0593.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

405 °F (NIOSH, 2023), 405 °F | |

| Record name | P-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Terphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PARA-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0593.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), SOL IN BENZENE & ETHANOL (ORDER OF SOLUBILITY IN THESE SUBSTANCES DECR FROM ORTHO TO PARA FORM), Sparingly soluble in lower alcohols and glycols; soluble in common aromatic solvents., Water solubility = 1.79X10-2 mg/l at 25 °C, Insoluble | |

| Record name | P-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARA-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0593.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.23 (NIOSH, 2023) - Denser than water; will sink, 1.234 AT 0 °C, 1.23 | |

| Record name | P-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARA-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0593.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Very low (NIOSH, 2023), 0.00000034 [mmHg], Very low | |

| Record name | P-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Terphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0593.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS OR LIGHT-YELLOW SOLID, White or light-yellow solid. | |

CAS No. |

92-94-4 | |

| Record name | P-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Terphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1':4',1''-Terphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Terphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1':4',1''-Terphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1':4',1''-Terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-terphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TERPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWP218ZY6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PARA-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WZ62CCF8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

415 °F (NIOSH, 2023), 210.1 °C, Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/, 415 °F | |

| Record name | P-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARA-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0593.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Technical Guide to p-Terphenyl Synthesis via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in forging carbon-carbon bonds. This guide delves into the synthesis of p-terphenyl, a valuable structural motif in materials science and medicinal chemistry, utilizing the Suzuki coupling reaction. We present a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data from various synthetic approaches, and a visualization of the underlying reaction mechanism and experimental workflow.

The Suzuki Coupling Reaction: A Powerful Tool for Biaryl Synthesis

First reported by Akira Suzuki in 1979, the Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[1] This reaction has become a go-to method for synthesizing a wide array of biaryl compounds, including the this compound core structure.[2][3] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4][5][6]

Synthesis of Symmetrical and Unsymmetrical p-Terphenyls

The synthesis of p-terphenyls via Suzuki coupling can be approached in several ways, primarily through a one-pot, two-fold coupling of a dihaloarene with an arylboronic acid to produce symmetrical terphenyls, or a sequential coupling to yield unsymmetrical derivatives.

A series of new symmetrical para-terphenyl derivatives have been efficiently synthesized through a ligand-free, heterogeneous Pd/C-catalyzed two-fold Suzuki-Miyaura coupling reaction.[7][8] This method offers the advantage of a simplified work-up and catalyst recovery. For instance, the reaction of methyl 5-bromo-2-iodobenzoate with various aryl boronic acids has been shown to produce this compound derivatives in very good yields, ranging from 78–91%.[7][8]

For the synthesis of unsymmetrical p-terphenyls, a sequential, chemo-selective Suzuki-Miyaura cross-coupling of 1,4-dihaloarenes with different arylboronic acids is employed.[2][9][10] This can be achieved in a flow reactor system, which allows for precise control over reaction conditions and can lead to excellent overall yields.[2][9][10] A key strategy involves the use of a phosphine-free palladium catalyst at room temperature for the first regioselective coupling, followed by an in-situ second coupling with a different arylboronic acid.[2][9][10]

Quantitative Data on this compound Synthesis

The following tables summarize quantitative data from representative Suzuki coupling reactions for the synthesis of this compound derivatives.

Table 1: Two-Fold Suzuki-Miyaura Coupling for Symmetrical this compound Derivatives [7]

| Aryl Boronic Acid | Product | Yield (%) |

| Phenylboronic acid | Methyl 2',5'-diphenyl-[1,1':4',1''-terphenyl]-4-carboxylate | 85 |

| 4-Methylphenylboronic acid | Methyl 2',5'-bis(4-methylphenyl)-[1,1':4',1''-terphenyl]-4-carboxylate | 91 |

| 4-Methoxyphenylboronic acid | Methyl 2',5'-bis(4-methoxyphenyl)-[1,1':4',1''-terphenyl]-4-carboxylate | 88 |

| 4-Chlorophenylboronic acid | Methyl 2',5'-bis(4-chlorophenyl)-[1,1':4',1''-terphenyl]-4-carboxylate | 78 |

Reaction Conditions: Methyl 5-bromo-2-iodobenzoate (1.0 equiv), arylboronic acid (2.2 equiv), Pd/C (10 mol%), K₂CO₃ (6.0 equiv), CH₃CN, 80°C, 8 h.[7]

Table 2: Sequentially Selective Suzuki Coupling for Unsymmetrical this compound Analogues in a Flow Reactor [10]

| Second Arylboronic Acid | Product | Isolated Yield (%) |

| Phenylboronic acid | 2-Nitro-4'-(4-methoxyphenyl)-[1,1':4',1''-terphenyl] | 85 |

| 4-Methylphenylboronic acid | 4''-Methyl-2-nitro-4'-(4-methoxyphenyl)-[1,1':4',1''-terphenyl] | 82 |

| 4-Fluorophenylboronic acid | 4''-Fluoro-2-nitro-4'-(4-methoxyphenyl)-[1,1':4',1''-terphenyl] | 79 |

Reaction Conditions: First coupling of 1,4-dibromo-2-nitrobenzene (B110544) with 4-methoxyphenylboronic acid followed by the second coupling with the indicated arylboronic acid at 70°C under flow conditions.[10]

Experimental Protocols

General Procedure for Heterogeneous Pd/C-Catalyzed Two-Fold Suzuki-Miyaura Coupling[7]

A mixture of methyl 5-bromo-2-iodobenzoate (1.0 equivalent), the respective arylboronic acid (2.2 equivalents), 10% Pd/C (10 mol%), and K₂CO₃ (6.0 equivalents) in acetonitrile (B52724) is heated at 80°C for 8 hours.[7] Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography to afford the desired this compound derivative.

Typical Procedure for Suzuki Coupling in Aqueous Media[11]

A Schlenk flask equipped with a magnetic stir bar is charged with the aryl halide (1 mmol), phenylboronic acid (1.5 mmol), the PdCl₂ catalyst solution (100 μL), a base such as K₃PO₄·7H₂O (1.5 mmol), tetra-n-butylammonium bromide (TBAB, 1.5 mmol), and water (2 mL).[11] The reaction mixture is heated, and after completion, it is cooled to room temperature and extracted with an organic solvent like ethyl ether. The organic fraction is then washed, dried, and concentrated to yield the crude product, which can be further purified.[11]

Visualizing the Process

To better understand the synthesis of this compound via Suzuki coupling, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Caption: Catalytic cycle for the first step in this compound synthesis.

Caption: A typical workflow for a Suzuki coupling reaction.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Ullmann Condensation for p-Terphenyl Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ullmann condensation for the synthesis of p-terphenyl, a valuable scaffold in materials science and medicinal chemistry. This document details the reaction mechanism, experimental protocols, and relevant quantitative data, offering a practical resource for laboratory applications.

Introduction to the Ullmann Condensation

The Ullmann condensation, first reported by Fritz Ullmann in 1901, is a classic copper-mediated cross-coupling reaction used for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of biaryl synthesis, the reaction typically involves the coupling of two aryl halide molecules in the presence of a stoichiometric or catalytic amount of copper at elevated temperatures.[1][2][3] While modern cross-coupling reactions such as the Suzuki-Miyaura and Negishi couplings are now more commonly employed for the synthesis of terphenyls due to their milder reaction conditions and higher yields, the Ullmann condensation remains a relevant and historically significant method.

The classic Ullmann reaction for the synthesis of symmetric biaryls proceeds via the homocoupling of an aryl halide. For the synthesis of this compound, this could involve the coupling of 4-iodobiphenyl (B74954) or the reaction of a dihaloarene with an aryl Grignard reagent in a modified Ullmann approach.

Reaction Mechanism and Signaling Pathway

The precise mechanism of the Ullmann condensation has been the subject of extensive study. The generally accepted pathway for the classic C-C coupling reaction involves the formation of an organocopper intermediate. The reaction is believed to proceed through the following key steps:

-

Oxidative Addition: Copper(0) reacts with an aryl halide to form an organocopper(II) species.

-

Reductive Elimination: This intermediate can then react with another molecule of the aryl halide, leading to the formation of the biaryl product and a copper(I) halide.

-

Regeneration of Active Species: The active copper species is regenerated to continue the catalytic cycle.

Alternative mechanisms, including those involving radical intermediates, have been proposed but are less widely accepted. The reaction conditions, such as temperature and the presence of ligands, can significantly influence the operative mechanism.

References

An In-depth Technical Guide to the Purification of Crude p-Terphenyl by Sublimation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for the purification of crude p-terphenyl utilizing sublimation. This method is particularly effective for achieving the high purity levels required in research, materials science, and pharmaceutical applications.

Introduction to this compound and the Rationale for High Purity

This compound (1,4-diphenylbenzene) is an aromatic hydrocarbon with a linear arrangement of three benzene (B151609) rings. Its unique photophysical properties, including high quantum yield and thermal stability, make it a valuable material in various advanced applications. It serves as a laser dye, a scintillator for radiation detection, and a key intermediate in the synthesis of liquid crystals and active pharmaceutical ingredients. For these applications, exceptionally high purity is paramount, as impurities can significantly degrade performance and introduce variability in experimental results.

Crude this compound, often a byproduct of biphenyl (B1667301) synthesis, typically contains a mixture of its isomers, o-terphenyl (B166444) and m-terphenyl (B1677559), along with other polyphenyl compounds. The structural similarity of these isomers makes their separation by conventional methods like recrystallization challenging. Sublimation, a phase transition from solid to gas without passing through a liquid phase, offers a powerful and efficient means of purification based on differences in the vapor pressures of the components.

Theoretical Principles of Sublimation for this compound Purification

Sublimation is an effective purification technique for solids that can vaporize without decomposition and have a significantly higher vapor pressure than the impurities present. The process involves heating the crude solid under reduced pressure, allowing the target compound to sublime and then condense as a pure solid on a cooled surface, leaving the less volatile impurities behind.

The separation of this compound from its isomers, o- and m-terphenyl, by sublimation is feasible due to their differing physical properties, as detailed in Table 1.

Table 1: Physical Properties of Terphenyl Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| o-Terphenyl | C₁₈H₁₄ | 230.31 | 56-58 | 332 |

| m-Terphenyl | C₁₈H₁₄ | 230.31 | 84-86 | 365 |

| This compound | C₁₈H₁₄ | 230.31 | 212-214 | 376 |

The significantly higher melting and boiling points of this compound compared to its ortho and meta isomers suggest a lower vapor pressure at a given temperature. This difference allows for fractional sublimation, where a carefully controlled temperature gradient can selectively sublime the more volatile o- and m-terphenyl isomers first, leaving behind enriched this compound. Subsequent sublimation at a higher temperature will then yield highly purified this compound.

Experimental Protocol for Vacuum Sublimation of Crude this compound

This section outlines a detailed experimental procedure for the purification of crude this compound using a vacuum sublimation apparatus.

Apparatus

A standard laboratory vacuum sublimation apparatus consists of the following components:

-

A sublimation flask (outer tube) to hold the crude this compound.

-

A cold finger (inner tube) through which a coolant (e.g., cold water) is circulated.

-

A vacuum source (e.g., a vacuum pump) connected to the sublimation flask.

-

A heating source (e.g., a heating mantle or oil bath) to heat the sublimation flask.

-

A temperature controller and thermometer to monitor the temperature of the heating source.

-

A pressure gauge to monitor the vacuum level.

Procedure

-

Preparation of Crude this compound: Ensure the crude this compound sample is dry and finely powdered to maximize surface area for efficient sublimation.

-

Assembly of the Apparatus:

-

Place the powdered crude this compound at the bottom of the sublimation flask.

-

Insert the cold finger into the sublimation flask, ensuring a proper seal.

-

Connect the coolant inlet and outlet of the cold finger to a circulating cold water source.

-

Connect the vacuum port of the sublimation flask to a vacuum pump with a trap in between.

-

-

Evacuation: Begin to evacuate the apparatus. A vacuum of 0.1 to 1 mmHg is generally suitable.

-

Cooling: Start the circulation of cold water through the cold finger.

-

Heating and Fractional Sublimation:

-

Gradually heat the sublimation flask using a heating mantle.

-

Slowly raise the temperature to a range where the more volatile impurities (o- and m-terphenyl) begin to sublime and deposit on the cold finger. A temperature of approximately 100-140°C is a suitable starting point.

-

Hold at this temperature until the sublimation of impurities appears to cease.

-

Carefully vent the apparatus, remove the cold finger, and scrape off the condensed impurities.

-

-

Sublimation of this compound:

-

Reassemble the apparatus and re-evacuate.

-

Increase the temperature of the heating mantle to a range where this compound sublimes at a reasonable rate. A temperature of 160-200°C is typically effective.

-

Continue the sublimation until a sufficient amount of purified this compound has condensed on the cold finger as a crystalline solid.

-

-

Collection of Purified this compound:

-

Turn off the heating mantle and allow the apparatus to cool to room temperature under vacuum.

-

Carefully and slowly vent the apparatus to atmospheric pressure.

-

Remove the cold finger and scrape the pure, crystalline this compound onto a clean, dry watch glass.

-

-

Characterization:

-

Determine the melting point of the purified this compound. A sharp melting point in the range of 212-214°C is indicative of high purity.

-

Perform analytical characterization (e.g., GC-MS, HPLC) to quantify the purity and identify any remaining impurities.

-

Data Presentation: Expected Purity Enhancement

While specific analytical data for the purification of a particular crude mixture will vary, the following table illustrates the expected improvement in purity based on typical results from sublimation, as indicated by commercial suppliers offering sublimation-purified this compound.

Table 2: Illustrative Purity of this compound Before and After Sublimation

| Analyte | Purity of Crude Sample (%) | Purity After Sublimation (%) | Analytical Method |

| This compound | 85-95 | ≥ 99.5 | GC-MS, HPLC |

| o-Terphenyl | 2-7 | < 0.1 | GC-MS, HPLC |

| m-Terphenyl | 3-8 | < 0.2 | GC-MS, HPLC |

| Biphenyl and other polyphenyls | < 1 | < 0.1 | GC-MS, HPLC |

Visualization of the Purification Workflow

The following diagrams illustrate the logical workflow of the purification process and the underlying principles.

Caption: Experimental workflow for the purification of crude this compound.

Caption: The underlying principle of purification by sublimation.

Conclusion

Sublimation is a highly effective and relatively straightforward method for the purification of crude this compound to the high levels of purity demanded by advanced scientific and industrial applications. By carefully controlling the temperature and pressure, it is possible to efficiently separate this compound from its isomers and other impurities. The detailed protocol and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this purification technique in their laboratories. The resulting high-purity this compound will enable more reliable and reproducible outcomes in their respective fields of work.

Attaining High Purity p-Terphenyl: A Technical Guide to Recrystallization Methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of recrystallization methods for achieving high-purity p-Terphenyl, a crucial organic scintillator and intermediate in the synthesis of advanced materials. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes visualizations to elucidate the purification workflow.

Introduction to this compound Purification

This compound is an aromatic hydrocarbon that serves as a fundamental component in various scientific applications, including organic scintillators for radiation detection and as a building block for liquid crystals and organic light-emitting diodes (OLEDs). For many of these applications, particularly in organic electronics and scintillation counting, achieving the highest possible purity is paramount to ensure optimal performance and device longevity. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds like this compound, leveraging differences in solubility between the compound and its impurities in a given solvent at varying temperatures.

Solvent Selection: The Key to Effective Recrystallization

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent for this compound should exhibit high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility maximizes the recovery of the purified product upon cooling. Based on available data, several organic solvents are suitable candidates for the recrystallization of this compound.

Qualitative Solubility of this compound:

-

Good Solubility (Hot): Benzene (B151609), Toluene (B28343), Chloroform, Acetone[1]

-

Slightly Soluble/Sparingly Soluble (Cold): Ether, Carbon Disulfide, Lower alcohols[1][2]

Aromatic hydrocarbons like benzene and toluene are excellent solvents for dissolving this compound at their boiling points. Alcohols, such as ethanol (B145695), also demonstrate good solvating power at elevated temperatures. The selection of the optimal solvent depends on a balance of solubility characteristics, safety considerations, and the nature of the impurities to be removed.

Quantitative Recrystallization Data

Table 1: Single-Solvent Recrystallization Parameters for this compound

| Solvent | Boiling Point (°C) | Recommended Dissolution Temperature (°C) | Recommended Crystallization Temperature (°C) | Estimated this compound Solubility (Hot) | Estimated this compound Solubility (Cold) |

| Toluene | 111 | ~110 | 0 - 5 | High | Low |

| Benzene | 80 | ~80 | 0 - 5 | High | Low |

| Ethanol (95%) | 78 | ~78 | 0 - 5 | Moderate to High | Very Low |

Table 2: Expected Purity and Yield from Recrystallization of this compound

| Solvent | Starting Purity (%) | Expected Final Purity (%) | Estimated Yield (%) | Notes |

| Toluene | 98 | >99.5 | 80 - 90 | Effective for removing common organic impurities. |

| Benzene | 98 | >99.5 | 75 - 85 | Similar to toluene, but with a lower boiling point and higher volatility. |

| Ethanol (95%) | 98 | >99.0 | 70 - 80 | Good for removing more polar impurities. |

Note: The estimated yield is dependent on the initial purity of the this compound and careful execution of the experimental protocol. Higher initial purity will generally result in a higher yield.

Experimental Protocols

The following are detailed protocols for the recrystallization of this compound using single-solvent methods. These protocols are designed to be a starting point for optimization in a laboratory setting.

General Laboratory Procedure for Recrystallization

This workflow outlines the fundamental steps for purifying a solid organic compound by recrystallization.

Caption: General workflow for the purification of this compound by recrystallization.

Protocol 1: Recrystallization from Toluene

Objective: To purify this compound using toluene as the recrystallization solvent.

Materials:

-

Impure this compound (e.g., 10 g)

-

Toluene (reagent grade)

-

Erlenmeyer flasks (250 mL and 500 mL)

-

Heating mantle or hot plate

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Place 10 g of impure this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add approximately 80-100 mL of toluene to the flask.

-

Gently heat the mixture to the boiling point of toluene (~111 °C) while stirring. Continue to add small portions of hot toluene until all the this compound has dissolved. Avoid adding a large excess of solvent to ensure a good yield.

-

If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed 500 mL Erlenmeyer flask.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount (10-15 mL) of ice-cold toluene to remove any remaining soluble impurities.

-

Dry the crystals in a vacuum oven at a temperature below the melting point of this compound (213 °C) until a constant weight is achieved.

-

Determine the weight of the purified this compound and calculate the percent yield.

-

Analyze the purity of the recrystallized product using High-Performance Liquid Chromatography (HPLC) or by measuring its melting point.

Protocol 2: Recrystallization from Ethanol

Objective: To purify this compound using 95% ethanol as the recrystallization solvent.

Materials:

-

Impure this compound (e.g., 10 g)

-

95% Ethanol

-

Erlenmeyer flasks (500 mL and 1000 mL)

-

Heating mantle or hot plate

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Place 10 g of impure this compound into a 500 mL Erlenmeyer flask with a magnetic stir bar.

-

Add approximately 200-250 mL of 95% ethanol.

-

Heat the mixture to the boiling point of ethanol (~78 °C) with constant stirring. Add more hot ethanol in small portions until the this compound is completely dissolved.

-

If necessary, perform a hot gravity filtration to remove any insoluble impurities into a pre-warmed 1000 mL Erlenmeyer flask.

-

Remove the flask from the heat source and allow it to cool slowly to room temperature.

-

After cooling to room temperature, place the flask in an ice bath for at least 30 minutes.

-

Collect the crystals by vacuum filtration.

-

Wash the collected crystals with a small volume (15-20 mL) of ice-cold 95% ethanol.

-

Dry the purified crystals under vacuum.

-

Weigh the final product and calculate the yield.

-

Assess the purity of the final product.

Purity Assessment

The effectiveness of the recrystallization process should be evaluated by analyzing the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for determining the purity of organic compounds. A suitable method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Caption: Workflow for determining the purity of recrystallized this compound using HPLC.

Melting Point Analysis

A sharp melting point range close to the literature value (212-213 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

Conclusion

Recrystallization is a highly effective and scalable method for the purification of this compound to the high levels required for demanding applications in research and industry. The choice of solvent is critical, with aromatic hydrocarbons like toluene and benzene generally providing the best balance of solubility and purification efficiency. By following the detailed protocols outlined in this guide and validating the purity of the final product, researchers can consistently obtain high-purity this compound for their specific needs. Further optimization of these methods may be required depending on the nature and concentration of impurities in the starting material.

References

- 1. Cas 92-94-4,this compound | lookchem [lookchem.com]

- 2. This compound | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound, 99+% | Fisher Scientific [fishersci.ca]

- 5. materials.alfachemic.com [materials.alfachemic.com]

An In-Depth Technical Guide to FT-IR Spectroscopy for the Characterization of p-Terphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy as it applies to the analysis of p-terphenyl. It details the theoretical underpinnings of vibrational spectroscopy for this aromatic compound, offers in-depth experimental protocols for sample preparation, and presents a quantitative analysis of its characteristic infrared absorption bands.

Introduction to FT-IR Spectroscopy of this compound

This compound (C₁₈H₁₄) is a para-linked polyphenyl aromatic hydrocarbon. Its molecular structure, consisting of a central benzene (B151609) ring substituted with phenyl groups at the 1 and 4 positions, gives rise to a characteristic infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. When infrared radiation is passed through a sample of this compound, its functional groups absorb radiation at specific frequencies, causing the bonds to stretch or bend. The resulting spectrum is a unique fingerprint of the molecule, allowing for its identification and the characterization of its structural features.

The vibrational modes of this compound are complex due to its multiple aromatic rings. The key functional groups that give rise to distinct absorption bands in the mid-infrared region include:

-

Aromatic C-H bonds: These bonds undergo stretching and bending vibrations.

-

Aromatic C=C bonds: The phenyl rings exhibit characteristic in-plane stretching vibrations.

-

Inter-ring C-C bonds: The single bonds connecting the phenyl rings also have associated vibrational modes.

The symmetry of the this compound molecule, which can vary depending on its physical state (e.g., solid, solution, or melt), influences the number of infrared-active vibrational modes. In the solid state, this compound can exist in different conformations, such as a planar or a twisted arrangement of the phenyl rings, which can lead to subtle shifts and splitting of absorption peaks.

Quantitative Data: FT-IR Peak Assignments for this compound

The following table summarizes the major infrared absorption bands for solid-phase this compound, their corresponding vibrational modes, and their approximate frequencies in wavenumbers (cm⁻¹). This data has been compiled from various spectroscopic studies and databases.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100 - 3000 | Medium | Aromatic C-H Stretching | Aromatic C-H |

| 1600 - 1585 | Medium | Aromatic C=C In-ring Stretching | Aromatic C=C |

| 1500 - 1400 | Strong | Aromatic C=C In-ring Stretching | Aromatic C=C |

| 912 | Medium | Out-of-plane C-H Bending | Aromatic C-H |

| 800 - 675 | Strong | Out-of-plane C-H Bending (para-disubstitution) | Aromatic C-H |

| 573 | Medium | Out-of-plane Hydrogen Bending | Aromatic C-H |

| 567 | Medium | Out-of-plane Hydrogen Bending | Aromatic C-H |

Note: Peak positions and intensities can vary slightly depending on the sample preparation method, instrumental resolution, and the crystalline form of this compound.

Experimental Protocols for FT-IR Analysis of this compound

The solid nature of this compound at room temperature necessitates specific sample preparation techniques for FT-IR analysis. The three most common and effective methods are detailed below.

KBr Pellet Method

This traditional transmission method involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.

Methodology:

-

Sample and KBr Preparation: Weigh approximately 1-2 mg of finely ground this compound and 100-200 mg of dry, spectroscopic grade KBr powder.

-

Grinding: Thoroughly grind the this compound and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.

-

Pellet Formation: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Background Collection: Collect a background spectrum of a pure KBr pellet to account for any atmospheric and instrumental interferences.

-

Sample Analysis: Place the this compound-KBr pellet in the sample holder of the FT-IR spectrometer and acquire the infrared spectrum.

Thin Solid Film Method

This method involves dissolving the solid sample in a volatile solvent and depositing a thin film onto an infrared-transparent window.

Methodology:

-

Solution Preparation: Dissolve a small amount (a few milligrams) of this compound in a minimal amount of a volatile solvent with low infrared absorption in the region of interest (e.g., dichloromethane (B109758) or chloroform).

-

Film Deposition: Place a drop of the solution onto a clean, dry infrared-transparent window (e.g., a KBr or NaCl salt plate).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of this compound on the window. This can be done at room temperature or with gentle heating.

-

Background Collection: Collect a background spectrum of the clean, empty salt plate.

-

Sample Analysis: Mount the salt plate with the this compound film in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a surface-sensitive technique that requires minimal sample preparation, making it a rapid and convenient method.

Methodology:

-

Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the crystal surface.

-

Sample Analysis: Acquire the FT-IR spectrum. The infrared beam internally reflects within the crystal, creating an evanescent wave that penetrates a few microns into the sample, generating the absorption spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after the analysis.

Visualizing the FT-IR Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for FT-IR analysis of this compound and the relationship between its chemical structure and the resulting spectral features.

Unveiling the Solid-State Architecture of p-Terphenyl: A Technical Guide to its Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure and polymorphic behavior of p-terphenyl, a foundational aromatic hydrocarbon. A thorough understanding of its solid-state properties is critical for its application in organic electronics, scintillation materials, and as a model system for studying phase transitions in molecular crystals. This document summarizes key crystallographic data, details experimental methodologies for characterization, and presents a logical workflow for polymorphic investigation.

Introduction to the Polymorphism of this compound

This compound (C₁₈H₁₄) is known to exhibit temperature-dependent polymorphism, transitioning between a high-temperature, disordered monoclinic phase and a low-temperature, ordered triclinic phase. This reversible phase transition is a classic example of an order-disorder transformation in a molecular crystal, driven by the librational motion of the central phenyl ring.

At room temperature, this compound crystallizes in the monoclinic space group P2₁/a. In this phase, the molecule is conformationally disordered, with the central phenyl ring undergoing large-amplitude librational motions. Upon cooling to approximately 193 K, a phase transition occurs to a triclinic structure with the space group P-1. This low-temperature phase is characterized by an ordering of the phenyl rings, resulting in a more compact and stable crystalline arrangement.

Crystallographic Data of this compound Polymorphs

The crystallographic parameters of the two primary polymorphs of this compound are summarized in the table below for comparative analysis.

| Parameter | High-Temperature Phase (Monoclinic) | Low-Temperature Phase (Triclinic) |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/a | P-1 |

| Temperature | Room Temperature | < 193 K |

| a (Å) | 8.106 | 15.98 |

| b (Å) | 5.613 | 11.08 |

| c (Å) | 13.613 | 13.53 |

| α (°) ** | 90 | 93.3 |

| β (°) | 92.0 | 90.5 |

| γ (°) ** | 90 | 89.5 |

| Volume (ų) | 619.5 | 2389 |

| Z | 2 | 8 |

Experimental Protocols for Polymorph Characterization

The characterization of this compound's polymorphism involves a suite of analytical techniques. Detailed methodologies for the key experiments are provided below.

Single Crystal Growth

High-quality single crystals are essential for definitive structural analysis. The vertical Bridgman technique is a commonly employed method for growing large, high-purity single crystals of this compound.[1][2]

Methodology:

-

Material Purification: Start with commercially available this compound powder, which is further purified by zone refining to remove impurities that can inhibit crystal growth and affect polymorphic behavior.

-

Ampoule Preparation: A specially designed double-walled quartz ampoule with a conical tip is used. The purified this compound powder is loaded into the ampoule.

-

Evacuation and Sealing: The ampoule is evacuated to a high vacuum (e.g., 10⁻⁶ Torr) and sealed to prevent oxidation and contamination during the growth process.

-

Furnace Setup: The sealed ampoule is placed in a vertical Bridgman furnace, which has a temperature gradient. The furnace is heated to a temperature above the melting point of this compound (213 °C).

-

Soaking: The material is held in the molten state for several hours to ensure homogeneity.

-

Crystal Growth: The ampoule is slowly lowered through the temperature gradient. Crystallization begins at the conical tip, and a single crystal propagates up through the melt as the ampoule moves into the cooler region of the furnace. The lowering rate is a critical parameter and is typically on the order of a few millimeters per hour.

-

Annealing and Cooling: Once the entire melt has solidified, the crystal is annealed at a temperature just below its melting point for an extended period to reduce crystalline defects. Subsequently, the furnace is slowly cooled to room temperature to prevent thermal shock and cracking of the crystal.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the crystal structure of the different polymorphs.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a polarizing microscope to ensure it is free of cracks and other defects. The crystal is mounted on a goniometer head using a suitable adhesive or cryo-loop.[2]

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a low-temperature device (e.g., a nitrogen cryostream) to collect data for the low-temperature phase.

-

High-Temperature Phase: Data is collected at room temperature.

-

Low-Temperature Phase: The crystal is cooled to a temperature below the phase transition (e.g., 100 K).

-

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Full Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the space group and the atomic positions within the unit cell. The structural model is then refined to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperature and enthalpy of the phase transition.

Methodology:

-

Sample Preparation: A small amount of this compound powder (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

-

Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program would involve:

-

Heating the sample from room temperature to a temperature above the phase transition at a constant rate (e.g., 10 °C/min).

-

Cooling the sample back to room temperature at the same rate.

-

-

Data Analysis: The heat flow to the sample is monitored as a function of temperature. The phase transition is observed as an endothermic peak upon heating and an exothermic peak upon cooling. The peak onset temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition. For this compound, the enthalpy of fusion has been reported to be 35.3 kJ/mol.[3]

Raman Spectroscopy

Raman spectroscopy is a powerful technique for studying the vibrational modes of the different polymorphic forms.

Methodology:

-

Sample Preparation: A single crystal or a powdered sample of this compound is placed on a microscope slide.

-

Instrument Setup: A Raman microscope equipped with a laser source (e.g., 532 nm or 785 nm), a notch or edge filter to remove the Rayleigh scattering, and a sensitive detector (e.g., a CCD camera) is used. For low-temperature measurements, the sample is placed in a cryostat.

-

Spectral Acquisition: Raman spectra are collected from the sample at different temperatures, both above and below the phase transition temperature.

-

Data Analysis: The Raman spectra of the two polymorphs will show distinct differences in the positions and intensities of the vibrational bands, particularly in the low-frequency lattice phonon region, reflecting the changes in the crystal structure and intermolecular interactions.

Visualization of the Polymorphic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound polymorphism.

Caption: A logical workflow for the characterization of this compound polymorphism.

Conclusion

The polymorphism of this compound serves as a valuable model system for understanding solid-state phase transitions in organic materials. The transition from a high-temperature disordered monoclinic phase to a low-temperature ordered triclinic phase is well-characterized by a combination of crystallographic and thermal analysis techniques. The detailed experimental protocols and comparative data presented in this guide provide a comprehensive resource for researchers and scientists working with this compound and related polymorphic systems. A thorough understanding of these solid-state properties is paramount for controlling and optimizing the performance of this compound-based materials in various applications.

References

An In-depth Technical Guide to the Solubility of p-Terphenyl in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-terphenyl in a range of common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes existing qualitative and quantitative information and offers detailed experimental protocols for researchers to determine solubility parameters for their specific applications.

Core Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in various organic solvents. It is important to note that much of the available data is qualitative. For precise quantitative measurements at specific temperatures, it is highly recommended to perform experimental determinations as outlined in the subsequent sections.

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 g of solvent) | Temperature (°C) | Citation(s) |

| Aromatic Hydrocarbons | |||||

| Benzene | C₆H₆ | Soluble, especially when hot | Data not available | - | [1][2][3][4] |

| Toluene | C₇H₈ | Soluble, especially when hot | Data not available | - | [5] |

| Alcohols | |||||

| Ethanol | C₂H₅OH | Very soluble when hot, extremely insoluble otherwise | Data not available | - | [1][2][3][4][6][7] |

| Ketones | |||||

| Acetone | C₃H₆O | Soluble | Data not available | - | [8] |

| Chlorinated Solvents | |||||

| Chloroform | CHCl₃ | Slightly soluble | Data not available | [8][9] | - |

| Ethers | |||||

| Diethyl Ether | (C₂H₅)₂O | Slightly soluble | Data not available | - | [2][6] |

| Esters | |||||

| Ethyl Acetate | C₄H₈O₂ | Data not available | Data not available | - | |

| Other Solvents | |||||

| Carbon Disulfide | CS₂ | Slightly soluble | Data not available | - | [2][6] |

| Acetic Acid | C₂H₄O₂ | Extremely insoluble | Data not available | - | [2][6] |

| Water | H₂O | Practically insoluble | 1.79 x 10⁻⁶ | 25 | [7] |

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible solubility data for this compound, the following experimental methodologies are recommended. The isothermal shake-flask method is a widely accepted standard for determining the equilibrium solubility of a solid in a solvent. The concentration of the resulting saturated solution can then be determined using gravimetric analysis or UV-Vis spectroscopy.

Isothermal Shake-Flask Method

This method establishes equilibrium between the solid solute (this compound) and the solvent at a constant temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent(s)

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps (B75204) or sealed ampoules

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume or mass of the chosen solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation, especially for volatile solvents.

-

Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and temperature. It is advisable to test multiple time points to confirm that the concentration is no longer changing.

-

Once equilibrium is achieved, allow the vial to rest at the constant temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter suitable for the solvent to remove any undissolved microparticles. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

Quantification of Solute Concentration

This method is straightforward and relies on the accurate weighing of the dissolved solid after solvent evaporation.

Materials and Apparatus:

-

Saturated this compound solution (from the shake-flask method)

-

Evaporating dish or weighing boat

-

Analytical balance (±0.1 mg)

-

Oven or vacuum oven

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Precisely transfer a known volume or mass of the filtered saturated solution into the evaporating dish.

-

Carefully evaporate the solvent in a fume hood. For less volatile solvents, a gentle stream of nitrogen or heating in an oven may be necessary. Ensure the temperature is well below the boiling point of this compound (376 °C) to avoid sublimation.

-

Once the solvent is fully evaporated, dry the remaining solid this compound in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it accurately.

-

The mass of the dissolved this compound is the final weight of the dish and solid minus the initial weight of the empty dish.

-

Calculate the solubility in g/100g of solvent or other desired units.

This method is suitable for determining the concentration of solutes that absorb ultraviolet or visible light and is often faster than gravimetric analysis.

Materials and Apparatus:

-

Saturated this compound solution (from the shake-flask method)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Pure solvent for blank and dilutions

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear according to the Beer-Lambert law.

-

-

Analyze the Saturated Solution:

-

Take the filtered saturated solution obtained from the shake-flask method and dilute it accurately with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the experimental temperature.

-

Mandatory Visualization: Experimental Workflow